Tert-butyl 3-amino-3-methyl-2-phenylbutanoate
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Overview
Description
Tert-butyl 3-amino-3-methyl-2-phenylbutanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, an amino group, and a phenyl group attached to a butanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-methyl-2-phenylbutanoate typically involves the esterification of the corresponding carboxylic acid with tert-butanol in the presence of an acid catalyst. One common method involves the use of boron trifluoride etherate adsorbed on anhydrous magnesium sulfate as a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-amino-3-methyl-2-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohol.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 3-amino-3-methyl-2-phenylbutanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its structural features may contribute to the development of compounds with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-methyl-2-phenylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which may further interact with biological pathways.
Comparison with Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares a similar ester structure but has a hydroxyl group instead of a methyl group.
tert-Butyl 3-(aminomethyl)phenylcarbamate: This compound has a similar tert-butyl and amino group but differs in the overall structure.
Uniqueness: Tert-butyl 3-amino-3-methyl-2-phenylbutanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications in various fields. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl 3-amino-3-methyl-2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-14(2,3)18-13(17)12(15(4,5)16)11-9-7-6-8-10-11/h6-10,12H,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXGYFQPUDWMSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)C(C)(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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